6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a fused pyrazole-pyridine core. Key structural features include:
- 1-phenyl group: Enhances aromatic interactions in biological targets.
- N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl] carboxamide: A flexible substituent that may improve solubility and target binding .
Its molecular formula is C₃₀H₂₈N₆O, with a molecular weight of 488.6 g/mol.
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O/c1-18-8-6-7-9-21(18)16-33-17-22(15-29-33)30-28(35)24-14-25(20-12-13-20)31-27-26(24)19(2)32-34(27)23-10-4-3-5-11-23/h3-11,14-15,17,20H,12-13,16H2,1-2H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZBNDFQVCWPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC(=NC4=C3C(=NN4C5=CC=CC=C5)C)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101105454 | |
| Record name | 6-Cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101105454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006329-03-8 | |
| Record name | 6-Cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006329-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101105454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound exhibits notable biological activities, which can be attributed to its unique structural features and the presence of various functional groups. This article reviews the current understanding of its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a fused bicyclic system with multiple substituents:
- Cyclopropyl group
- Methyl group
- Pyrazole moiety
These structural components enhance its stability and reactivity, making it a candidate for various biological applications.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, compounds within the pyrazolo[3,4-b]pyridine class have been shown to exhibit significant inhibition of kinases involved in cancer pathways, suggesting potential anticancer properties.
Biological Activities
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit various biological activities:
Case Studies
-
Anticancer Activity
- A study demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibited potent inhibitory effects on CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. This suggests that the compound could be developed as a selective anticancer agent targeting specific kinases involved in cell cycle regulation .
- Enzyme Inhibition
- Antimicrobial Properties
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions such as:
- Formation of the pyrazole ring.
- Alkylation reactions to introduce cyclopropyl and methyl groups.
- Coupling reactions for attaching aromatic substituents.
These synthetic routes allow for the precise control over the compound's structure, which is crucial for optimizing its biological activity .
Scientific Research Applications
Anticancer Activity
Compounds within the pyrazolo[3,4-b]pyridine class have shown significant biological activities, particularly in cancer research. Preliminary studies indicate that 6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may exhibit inhibitory effects on specific kinases involved in cancer cell proliferation.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For instance, it may inhibit kinases similar to other known pyrazolo derivatives like GSK2141795 and AT7867, which are recognized for their selective inhibition against multiple kinases involved in cell signaling pathways.
Neuroprotective Effects
Emerging research points to possible neuroprotective properties of pyrazolo[3,4-b]pyridine derivatives. The unique structural attributes of this compound may allow it to interact with neuroreceptors or modulate neuroinflammatory responses.
Case Study 1: Kinase Inhibition
A study evaluating the kinase inhibition profile of various pyrazolo derivatives highlighted the effectiveness of compounds similar to this compound in targeting Akt pathways. These findings suggest potential therapeutic applications in oncology.
Case Study 2: Neuroprotective Mechanisms
Research investigating the neuroprotective effects of pyrazolo compounds demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cell lines. The specific mechanisms through which this compound operates require further empirical studies but indicate promising avenues for treatment strategies in neurodegenerative diseases.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Reacts with concentrated HCl (6M) at 100°C for 8 hours to yield 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and 1-(2-methylbenzyl)-1H-pyrazol-4-amine .
Yield : 78–92% under optimized conditions . -
Basic Hydrolysis :
Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C for 12 hours produces the same carboxylic acid derivative.
Cross-Coupling Reactions
The pyrazolo[3,4-b]pyridine scaffold participates in palladium-catalyzed couplings:
Oxidation
-
Cyclopropyl Ring : Resists oxidation under standard conditions (e.g., KMnO₄, H₂O₂).
-
Methyl Groups : Oxidized to carboxylic acids using CrO₃/H₂SO₄ at 60°C.
Reduction
-
Nitro Intermediates : Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces nitro groups to amines during synthesis .
Electrophilic Aromatic Substitution
The phenyl and pyrazole rings undergo halogenation and nitration:
| Reaction | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 0°C | C-5 of pyridine ring | 58% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-3 of benzyl group | 63% |
Amide Bond Functionalization
The carboxamide reacts with nucleophiles:
-
Grignard Reagents : Forms ketones (e.g., RMgX, THF, −78°C → RT) .
-
Lithiation : LiAlH₄ reduces the amide to a primary amine (20% yield) .
Photochemical and Thermal Stability
-
Thermal Decomposition : Degrades above 200°C via cleavage of the cyclopropyl ring.
-
Photostability : Stable under UV light (254 nm, 48h) in inert solvents (e.g., DMSO).
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: Cyclopropyl vs. Sulfone vs. Carboxamide: Tetrahydrothiophene-1,1-dioxide () increases polarity, improving aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s 2-methylbenzyl group .
Biological Activity Trends: Kinase Inhibition: The target compound’s N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl] group mirrors the 4-chloropyrazole in , both enabling hydrogen bonding with kinase ATP pockets . Anticancer Potential: Compounds with phenyl/heteroaryl groups (e.g., ) show cytotoxicity via intercalation or topoisomerase inhibition, suggesting similar mechanisms for the target compound .
Synthetic Challenges :
- The target compound’s 2-methylbenzyl group requires precise Pd-catalyzed coupling (similar to ), whereas tetrahydrothiophene derivatives () demand controlled oxidation steps .
Q & A
Q. What synthetic methodologies are commonly employed for preparing pyrazolo[3,4-b]pyridine derivatives like this compound?
The synthesis typically involves multi-step reactions starting with cyclocondensation of intermediates such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile. Key steps include coupling reactions (e.g., Buchwald-Hartwig amination) and functional group modifications. For example, copper(I)-catalyzed cross-coupling with cyclopropanamine and cesium carbonate under dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been used to introduce cyclopropyl groups . Purification often involves column chromatography with gradients of ethyl acetate/hexane or dichloromethane extraction followed by acid-base partitioning .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
A combination of -NMR, -NMR, and HRMS (High-Resolution Mass Spectrometry) is critical. For instance, -NMR in CDCl or CDOD can resolve aromatic protons (δ 7.5–8.5 ppm) and cyclopropyl methyl groups (δ 1.0–1.5 ppm). IR spectroscopy helps identify carbonyl stretches (~1650–1700 cm) and amine N–H bonds (~3300 cm) . X-ray crystallography may be employed for absolute configuration determination, especially if chiral centers are present .
Q. What are the challenges in achieving high purity during synthesis, and how can they be addressed?
Impurities often arise from incomplete coupling reactions or byproducts from side reactions (e.g., dimerization). Strategies include:
- Using excess reagents (e.g., 1.5–2.0 equiv. of cyclopropanamine) to drive reactions to completion .
- Optimizing chromatographic conditions (e.g., silica gel with 0–100% ethyl acetate/hexane gradients) .
- Recrystallization from solvents like ethanol or acetone to remove polar impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced kinase inhibition?
SAR studies focus on modifying the pyrazolo[3,4-b]pyridine core and substituents. For example:
- Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation .
- 2-Methylbenzyl moiety : Modulates lipophilicity and target binding affinity. Comparative assays with analogs lacking this group can quantify its contribution to potency .
- Carboxamide linkage : Replacing it with sulfonamide or urea groups may alter hydrogen-bonding interactions with ATP-binding pockets in kinases .
Q. What experimental approaches resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell-line specificity. To address this:
- Perform dose-response curves in parallel assays (e.g., bacterial vs. fungal strains) to identify selectivity trends .
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics directly, bypassing cellular variability .
- Validate results with knockout models or siRNA silencing to confirm target engagement .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
Tools like Molecular Operating Environment (MOE) or Schrödinger Suite can simulate cytochrome P450-mediated metabolism. Key steps include:
- Identifying metabolic "hotspots" (e.g., cyclopropyl ring oxidation) via docking studies .
- Comparing predicted metabolites with experimental LC-MS/MS data to refine models .
- Assessing toxicity using ProTox-II or DEREK platforms to flag structural alerts (e.g., mutagenic potential of aromatic amines) .
Q. What strategies optimize reaction yields in flow-chemistry setups for large-scale synthesis?
Flow chemistry offers precise control over reaction parameters. Key optimizations include:
- Residence time adjustment : Shorter times (minutes vs. hours) reduce decomposition of heat-sensitive intermediates .
- Catalyst immobilization : Copper(I) bromide on solid supports improves recyclability and reduces metal leaching .
- DoE (Design of Experiments) : Statistical models (e.g., Plackett-Burman) identify critical variables (temperature, reagent ratio) for yield maximization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
